![molecular formula C11H11N3OS B11191032 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11191032.png)
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring is known to mimic the structure of pyrimidine, allowing it to interfere with DNA replication and inhibit the growth of bacterial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: The parent compound of the class, known for its broad spectrum of biological activities.
1,2,3-thiadiazole: Another isomer with different biological properties.
1,2,4-thiadiazole: Known for its antifungal and antimicrobial activities.
1,2,5-thiadiazole: Less studied but has shown potential in various applications.
Uniqueness
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10(15)12-11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,14,15) |
InChI Key |
OLBVOQDDJPPYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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